2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is a triazolo-thiazine derivative characterized by a fused 1,2,4-triazole and 1,3-thiazine heterocyclic core. The compound features a 3,4-dimethoxyphenyl group attached to the acetamide moiety, which is linked to the triazolo-thiazine ring system. This structural framework is associated with diverse biological activities, particularly in kinase inhibition and anticancer applications, as evidenced by its synthesis pathway targeting AKT1/AKT2 inhibition . The 3,4-dimethoxyphenyl substituent is a critical pharmacophore, enhancing lipophilicity and interaction with enzymatic targets .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-11-5-4-10(8-12(11)22-2)9-13(20)16-14-17-18-15-19(14)6-3-7-23-15/h4-5,8H,3,6-7,9H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFIFGDORWKQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazine core, followed by the introduction of the dimethoxyphenylacetamide moiety. Common reagents used in these reactions include hydrazine derivatives, thiourea, and various acylating agents. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Triazolo-Thiadiazoles
Triazolo-thiadiazoles, such as N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC50 = 42 ± 1 nM against CDK5/p25), share a fused triazole-thiadiazole core. Unlike the target compound’s six-membered thiazine ring, thiadiazoles are five-membered rings with two nitrogen and one sulfur atom. This smaller ring system may enhance rigidity and metabolic stability but reduce solubility due to decreased polarity .
Triazolo-Thiadiazines
6-(3,4-Dimethoxyphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (Compound 5A) features a thiadiazine ring fused with triazole. The thiadiazine core contains two sulfur atoms, differing from the thiazine’s single sulfur. This structural variation influences electronic properties and target selectivity; Compound 5A exhibits potent PDE4 inhibition, while the target compound is optimized for AKT inhibition .
Triazolo-Thiazinones
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one replaces the acetamide group with a ketone.
Comparative Syntheses
- Triazolo-Thiadiazoles: Synthesized via cyclization of aminomercaptotriazole with hydrazonoyl halides in dioxane .
- Triazolo-Thiadiazines : Prepared using POCl3 and benzoic acids under reflux, yielding derivatives in 65–85% purity .
Key Difference : The target compound’s multi-step synthesis (88% yield for intermediate 2) offers scalability but requires rigorous purification , whereas thiadiazine derivatives employ simpler one-pot reactions .
Kinase Inhibition
- Target Compound: Designed for AKT1/AKT2 inhibition, critical in cancer cell proliferation. No explicit IC50 is reported, but structural analogs (e.g., triazolo-thiadiazoles) show IC50 values as low as 30 ± 1 nM .
- Triazolo-Thiadiazines: Compound 5A inhibits PDE4 (phosphodiesterase-4), a target for inflammatory diseases, with sub-nanomolar potency .
Antimicrobial Activity
Compounds with 3,4-dimethoxyphenyl groups, such as 2-(5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid , exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL) . The target compound’s acetamide group may enhance penetration into bacterial membranes.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Triazolo-Thiadiazole (CDK5/p25 Inhibitor) | Triazolo-Thiadiazine (PDE4 Inhibitor) |
|---|---|---|---|
| Molecular Weight | ~400–420 g/mol (estimated) | 421.45 g/mol | 437.48 g/mol |
| LogP | ~2.8 (high due to dimethoxy) | 3.1 | 3.5 |
| Solubility (aq.) | Moderate (acetamide enhances) | Low (rigid thiadiazole) | Low (lipophilic thiadiazine) |
| Metabolic Stability | Moderate (thiazine hydrolysis) | High (stable thiadiazole) | Moderate |
Key Insight : The acetamide group in the target compound improves aqueous solubility compared to thiadiazole/thiadiazine derivatives, favoring oral bioavailability .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide , identified by its CAS number 946222-38-4, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 290.34 g/mol. The compound features a triazole-thiazine core structure which is significant in medicinal chemistry due to its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization methods employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.
- Fourier Transform Infrared (FTIR) Spectroscopy : To identify functional groups.
- Mass Spectrometry (MS) : For molecular weight determination.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole and thiazine moieties exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound has shown effectiveness against various bacteria including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of cell wall synthesis and disruption of bacterial metabolism.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 12 |
| Staphylococcus aureus | 18 |
| Streptococcus mutans | 10 |
Antifungal Activity
Preliminary studies suggest that the compound also exhibits antifungal properties against strains such as Candida albicans. The activity is attributed to the interference with ergosterol biosynthesis in fungal cell membranes.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by Abbas et al. (2023) evaluated the antibacterial activity of various triazole derivatives. The results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency against Gram-negative bacteria .
- Antifungal Evaluation : In a separate study focusing on antifungal properties, derivatives similar to this compound were tested against Candida albicans, showing promising results that warrant further exploration into structural modifications for enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-(3,4-dimethoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole-thiazine intermediates and coupling with the 3,4-dimethoxyphenylacetamide moiety. Key steps include:
- Cyclization : Use of Lawesson’s reagent or P₂S₅ to form the thiazine ring under inert conditions (N₂ atmosphere) .
- Coupling : Copper-catalyzed click chemistry or nucleophilic substitution for acetamide linkage, optimized in solvents like DMF or acetonitrile at 60–80°C .
- Purification : Column chromatography (silica gel, chloroform:acetone 3:1) and recrystallization (ethanol or acetic acid) .
Monitoring via TLC/HPLC and spectroscopic validation (¹H NMR, IR) ensures intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry, particularly for co-crystals formed during synthesis (e.g., with intermediates) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, triazole protons at δ ~8.2 ppm) .
- IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and triazole/thiazine ring vibrations .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer, MIC against S. aureus for antimicrobial) .
- SAR studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- In silico docking : Compare binding affinities to targets like EGFR (anticancer) or bacterial topoisomerase IV (antimicrobial) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., kinases, GPCRs) using PDB structures (e.g., 4R3P for kinase inhibition) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/GROMACS) .
- Pharmacophore mapping : Identify critical moieties (e.g., triazole-thiazine for hydrogen bonding, dimethoxyphenyl for hydrophobic interactions) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
